molecular formula C21H35NO B145380 11-Addtddo CAS No. 125768-67-4

11-Addtddo

Cat. No. B145380
M. Wt: 317.5 g/mol
InChI Key: TZSJYIHAYRSAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Addtddo, also known as 11-(2-dimethylamino-ethyl)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic benefits. This compound belongs to the class of dibenzoxepin derivatives and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 11-AddtddoAddtddo is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including serotonin and norepinephrine. It may also have antioxidant properties and protect against oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 11-AddtddoAddtddo can have a variety of biochemical and physiological effects. These include an increase in brain-derived neurotrophic factor (BDNF), a decrease in inflammatory markers, and an increase in antioxidant enzymes.

Advantages And Limitations For Lab Experiments

One advantage of using 11-AddtddoAddtddo in lab experiments is its relatively low toxicity. However, its solubility can be a limitation, and it may require the use of organic solvents. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on 11-AddtddoAddtddo. One area of interest is its potential as an antidepressant and neuroprotective agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the investigation of its potential side effects are important areas for future research.

Synthesis Methods

The synthesis of 11-AddtddoAddtddo involves several steps, including the preparation of the starting materials, the formation of the dibenzoxepin ring system, and the introduction of the dimethylaminoethyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.

Scientific Research Applications

Several studies have investigated the potential therapeutic applications of 11-AddtddoAddtddo. One area of interest is its potential as an antidepressant. Animal studies have shown that 11-AddtddoAddtddo has antidepressant-like effects and may act through the serotonergic and noradrenergic systems.
Another area of research is the potential use of 11-AddtddoAddtddo as a neuroprotective agent. Studies have shown that 11-AddtddoAddtddo can protect neurons from oxidative stress and may have potential in the treatment of neurodegenerative diseases.

properties

CAS RN

125768-67-4

Product Name

11-Addtddo

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

12-(aminomethyl)-2,6-dimethyl-3,9-di(propan-2-yl)tricyclo[5.3.2.01,5]dodeca-5,9-dien-8-ol

InChI

InChI=1S/C21H35NO/c1-11(2)16-7-18-13(5)19-15(10-22)8-21(18,14(16)6)9-17(12(3)4)20(19)23/h9,11-12,14-16,19-20,23H,7-8,10,22H2,1-6H3

InChI Key

TZSJYIHAYRSAJY-UHFFFAOYSA-N

SMILES

CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C

Canonical SMILES

CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C

synonyms

11-ADDTDDO
11-aminomethyl-2,6-dimethyl-3,9-diisopropyltricyclo(5.3.2.0)dodeca-5,9-dien-8-ol

Origin of Product

United States

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